(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated benzodioxole moiety and a chlorinated phenyl group attached to an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Halogen atoms in the compound can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer double bonds.
Scientific Research Applications
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different application profile but similar structural complexity.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione stands out due to its unique combination of brominated and chlorinated aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4/c18-12-7-15-14(24-8-25-15)5-9(12)4-13-16(22)21(17(23)20-13)11-3-1-2-10(19)6-11/h1-7H,8H2,(H,20,23)/b13-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWYFLBDWLTPKW-PQMHYQBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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